Nevadensina

Descripción general

Descripción

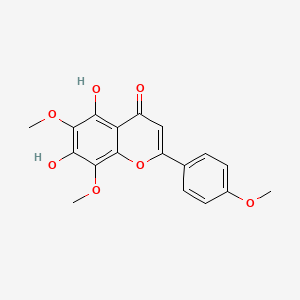

Nevadensin, también conocido como 5,7-dihidroxi-6,8,4’-trimetoxiflavona, es un flavonoide bioactivo de origen natural. Se aisló por primera vez de la especie Iva y desde entonces se ha encontrado en diversas plantas medicinales. Nevadensin exhibe una amplia gama de actividades biológicas, incluyendo propiedades hipotensivas, antituberculosas, antimicrobianas, antiinflamatorias, antitumorales y anticancerígenas .

Aplicaciones Científicas De Investigación

Nevadensin tiene numerosas aplicaciones en la investigación científica:

Química: Utilizado como un compuesto principal en el descubrimiento de fármacos debido a sus diversas actividades biológicas.

Biología: Se estudia por sus efectos en los procesos celulares y la inhibición enzimática.

Medicina: Investigado por sus posibles efectos terapéuticos contra enfermedades como el cáncer, la tuberculosis y la inflamación.

Industria: Utilizado en el desarrollo de productos farmacéuticos y nutracéuticos

Mecanismo De Acción

Nevadensin ejerce sus efectos a través de varios objetivos moleculares y vías:

Inhibición Enzimática: Inhibe enzimas como la carboxilesterasa 1 humana, que juega un papel en el metabolismo de fármacos.

Interacción con ADN: Interactúa con las topoisomerasas del ADN, lo que lleva a daño del ADN y apoptosis en las células cancerosas.

Unión a Receptores: Se une a receptores como c-Kit, inhibiendo las respuestas alérgicas y la proliferación de mastocitos

Análisis Bioquímico

Biochemical Properties

Nevadensin interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with Glucose-regulated protein 78 (GRP78), a protein that is frequently and highly expressed in various human malignancies . GRP78 protects cancer cells against apoptosis induced by multifarious stresses, particularly endoplasmic reticulum stress (ER stress) . The inhibition of GRP78 expression or activity could enhance apoptosis induced by anti-tumor drugs or compounds .

Cellular Effects

Nevadensin has significant effects on various types of cells and cellular processes. It has been shown to significantly suppress proliferation and induce apoptosis of liver cancer cells . Nevadensin-treated liver cancer cells showed an extensively distended and dilated endoplasmic reticulum lumen . Moreover, the levels of the ER stress hallmark GRP78 and UPR hallmarks (e.g., IRE1α and CHOP) were significantly increased in response to Nevadensin treatment in liver cancer cells .

Molecular Mechanism

Nevadensin exerts its effects at the molecular level through various mechanisms. One of the key mechanisms is through the regulation of the Hippo signaling pathway . Nevadensin notably induces activation of the MST1/2- LATS1/2 kinase in HCC cells, further resulting in the primary effector molecule YAP phosphorylation and subsequent degradation . These results indicated that Nevadensin might exert its anti-HCC activity through the Hippo-ON mechanism .

Dosage Effects in Animal Models

Nevadensin has been shown to produce significant dose-dependent inhibition of nociceptive behavior in the acetic acid-induced writhing test, showing 60% inhibition at a dose of 200 μg/kg . It also caused a significant increase in the latency period in response to the hot plate test (76.4% at 200 μg/kg), and significantly inhibited both the neurogenic and inflammatory phases in the formalin-induced paw licking test .

Metabolic Pathways

The specific metabolic pathways that Nevadensin is involved in are not clearly defined in the current literature. It has been shown to regulate multiple functional signaling pathways associated with cancer including Hippo signaling .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Nevadensin se puede sintetizar a través de diversas rutas químicas. Un método común implica la metilación de la 5,7-dihidroxi-flavona usando yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción típicamente ocurre en un solvente como acetona o dimetilsulfóxido a temperaturas elevadas .

Métodos de Producción Industrial: La producción industrial de nevadensin a menudo implica la extracción de fuentes naturales. Plantas como Lysionotus pauciflorus Maxim se cosechan, y el compuesto se extrae utilizando solventes como etanol o metanol. El extracto luego se purifica a través de técnicas como la cromatografía en columna para aislar nevadensin .

Análisis De Reacciones Químicas

Tipos de Reacciones: Nevadensin experimenta varias reacciones químicas, incluyendo:

Oxidación: Nevadensin se puede oxidar para formar quinonas.

Reducción: Las reacciones de reducción pueden convertir nevadensin a su correspondiente dihidroflavona.

Sustitución: Los grupos metoxi en nevadensin se pueden sustituir con otros grupos funcionales bajo condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Reactivos como halógenos o nucleófilos en presencia de catalizadores.

Productos Principales:

Oxidación: Quinonas.

Reducción: Dihidroflavonas.

Sustitución: Diversas flavonas sustituidas dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

Nevadensin es único entre los flavonoides debido a sus actividades biológicas específicas e interacciones moleculares. Los compuestos similares incluyen:

Quercetina: Otro flavonoide con propiedades antioxidantes y antiinflamatorias.

Kaempferol: Conocido por sus efectos anticancerígenos y cardioprotectores.

Luteolina: Exhibe actividades antiinflamatorias y neuroprotectoras.

Nevadensin se destaca por su inhibición selectiva de la carboxilesterasa 1 humana y sus potentes actividades antituberculosas y anticancerígenas .

Propiedades

IUPAC Name |

5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFBMPVGAYGGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144174 | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10176-66-6 | |

| Record name | Nevadensin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10176-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nevadensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of nevadensin?

A1: Nevadensin has been shown to interact with various molecular targets, including:

- Sulfotransferases (SULTs): Nevadensin acts as a potent inhibitor of SULT enzymes, particularly those involved in the bioactivation of alkenylbenzenes like estragole. [, , ] This inhibition reduces the formation of carcinogenic metabolites and DNA adducts. [, ]

- c-Kit Receptors: Nevadensin downregulates the expression of c-Kit receptors on mast cells. [] This downregulation is associated with the suppression of mast cell proliferation and the alleviation of food allergic responses in mice. []

- Nrf2 Signaling Pathway: Recent studies indicate that nevadensin promotes the degradation of Nrf2, a transcription factor involved in antioxidant responses. [] This degradation leads to the accumulation of reactive oxygen species (ROS) and induces ferroptosis, a form of regulated cell death, in colorectal cancer cells. []

Q2: How does nevadensin’s inhibition of SULTs impact the metabolism of alkenylbenzenes?

A2: By inhibiting SULTs, nevadensin specifically targets the bioactivation pathway of alkenylbenzenes like estragole. This inhibition leads to a decrease in the formation of 1'-sulfooxyestragole, the ultimate carcinogenic metabolite of estragole, thereby potentially reducing the risk of liver cancer. [, ] Notably, nevadensin does not inhibit the detoxification pathways of 1'-hydroxyestragole, allowing for its clearance through glucuronidation and oxidation. []

Q3: What is the significance of nevadensin's effect on c-Kit receptors in the context of allergies?

A3: c-Kit receptors play a crucial role in the development and function of mast cells, which are key players in allergic reactions. By downregulating c-Kit expression, nevadensin inhibits mast cell proliferation, promotes their apoptosis, and reduces the release of allergic mediators like histamine and β-hexosaminidase. [] This suggests a potential therapeutic role for nevadensin in managing food allergies.

Q4: How does nevadensin induce ferroptosis in cancer cells?

A4: Nevadensin promotes ferroptosis in colorectal cancer cells by facilitating the degradation of the Nrf2 protein. [] Nrf2 typically protects cells from oxidative stress by upregulating antioxidant defenses. By promoting Nrf2 degradation, nevadensin disrupts these defenses, leading to ROS accumulation and subsequent ferroptosis. []

Q5: What is the molecular formula and weight of nevadensin?

A5: Nevadensin has a molecular formula of C18H16O7 and a molecular weight of 344.32 g/mol. [, ]

Q6: Which spectroscopic techniques are commonly employed for the structural characterization of nevadensin?

A6: Various spectroscopic methods are used to characterize nevadensin, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR): Provides detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. []

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps determine the electronic transitions within the molecule and characterize its chromophores. []

- Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. []

Q7: What analytical techniques are used to quantify nevadensin in various matrices?

A7: Several analytical methods are employed for nevadensin quantification, including:

- High-Performance Liquid Chromatography (HPLC) coupled with various detectors:

- UV detection (HPLC-UV): Widely used for its simplicity and sensitivity. [, , , , ]

- Chemiluminescence detection (HPLC-CL): Offers high sensitivity and selectivity. []

- Mass Spectrometry (HPLC-MS/MS): Provides high sensitivity and selectivity, enabling the identification and quantification of nevadensin even in complex matrices like plasma. []

- Capillary Electrophoresis (CE): Offers a rapid and efficient alternative to HPLC for the separation and quantification of nevadensin. [, ]

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of nevadensin?

A8: Research on the pharmacokinetics of nevadensin is limited but suggests:

- Absorption: The oral bioavailability of nevadensin appears to be low. [] While absorption from aqueous solutions is relatively faster compared to suspensions, the overall bioavailability remains low. []

- Distribution: Following intravenous administration, nevadensin exhibits rapid distribution, with the highest concentrations found in the liver and plasma. []

- Metabolism: Nevadensin undergoes rapid and extensive metabolism in rats and mice. [] Identified metabolites include nevadensin glucuronide, sulfate, and a more polar metabolite with a similar flavonoid structure. []

- Excretion: Nevadensin is excreted in urine, bile, and feces. []

Q9: What is the relationship between the plasma concentration of nevadensin and its hypotensive effect?

A9: Studies in dogs have shown a direct correlation between the plasma level of nevadensin and its hypotensive effect. [] The hypotensive effect parallels the plasma concentration during intravenous infusion, and the maximum effect observed in each animal correlates closely with its corresponding plasma level. []

Q10: What is the safety profile of nevadensin?

A10: While nevadensin is generally considered safe for consumption as a constituent of various herbs and spices, detailed toxicological studies are limited. [, ] Further research is needed to comprehensively evaluate its potential toxicity, adverse effects, and long-term safety profile.

Q11: What are the potential applications of nevadensin based on its observed biological activities?

A11: The diverse biological activities of nevadensin suggest potential applications in various fields:

- Cancer Prevention: Its potent inhibition of SULT-mediated bioactivation of carcinogenic alkenylbenzenes, along with its ability to induce ferroptosis in cancer cells, highlights its potential as a chemopreventive agent. [, , ]

- Allergy Management: The ability of nevadensin to suppress mast cell activation and alleviate food allergic responses in mice suggests its potential use in developing therapies for allergic diseases. []

- Antimicrobial Agent: Nevadensin exhibits antibacterial activity against various bacteria, including Streptococcus mutans and Streptococcus sanguinis, indicating potential applications in oral health. [, ]

- Cardiovascular Health: Nevadensin possesses hypotensive properties, attributed to both central and peripheral mechanisms, suggesting potential applications in managing hypertension. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)

![3-[(3-methylphenyl)methyl-[(3-phenoxyphenyl)methyl]amino]propanoic Acid](/img/structure/B1678575.png)

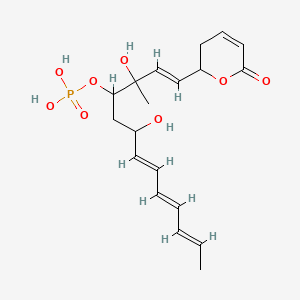

![[(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1678587.png)